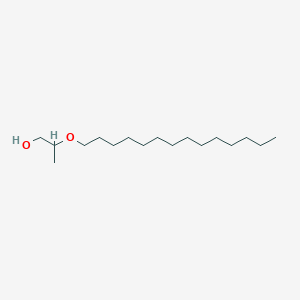

2-(Tetradecyloxy)propan-1-OL

説明

2-(Tetradecyloxy)propan-1-OL is a branched ether-alcohol compound characterized by a propan-1-ol backbone substituted with a tetradecyloxy (C₁₄H₂₉O) group at the second carbon. In a study on grouper muscle volatiles, 2-(Tetradecyloxy)propan-1-OL was identified as a transient compound enriched in fish muscle at the start of feeding experiments but decreased sharply over time, suggesting metabolic degradation or volatilization during growth . Its role in biological systems, however, remains underexplored compared to structurally related compounds.

特性

CAS番号 |

104631-71-2 |

|---|---|

分子式 |

C17H36O2 |

分子量 |

272.5 g/mol |

IUPAC名 |

2-tetradecoxypropan-1-ol |

InChI |

InChI=1S/C17H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-17(2)16-18/h17-18H,3-16H2,1-2H3 |

InChIキー |

OZTHFQSNGNJBBB-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCOC(C)CO |

正規SMILES |

CCCCCCCCCCCCCCOC(C)CO |

同義語 |

1-Propanol, 2-(tetradecyloxy)- |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 2-(Tetradecyloxy)propan-1-OL and analogous propanol derivatives:

*Estimated molar mass based on molecular formula (C₁₇H₃₆O₂).

Key Findings from Comparative Analysis:

Structural Influence on Functionality: The long alkyl chain (C14) in 2-(Tetradecyloxy)propan-1-OL enhances hydrophobicity, making it less volatile than smaller alcohols like ethanol. However, its transient presence in grouper muscle suggests enzymatic or oxidative degradation . Compounds with amino groups (e.g., 3-(Diethylamino)-2,2-dimethyl-propan-1-ol) exhibit higher polarity and stability, as evidenced by a flash point of 73.9 °C , whereas sulfur-containing analogs (e.g., thiophenyl derivatives) are typically linked to pharmaceutical intermediates .

Volatility vs. Stability: 2-(Tetradecyloxy)propan-1-OL’s gradual disappearance in fish muscle contrasts with the persistence of nonanal and 2,4-di-tert-butylphenol in the same study, implying differential metabolic pathways for ether-alcohols versus aldehydes or phenols . Surfactant derivatives like 1-[Bis(2-hydroxypropyl)amino]propan-1-ol demonstrate greater chemical stability due to multiple hydroxyl and amino groups, enabling industrial applications .

Data Gaps: Limited physicochemical data (e.g., exact density, solubility) for 2-(Tetradecyloxy)propan-1-OL hinders direct comparison with commercial surfactants. Further studies are needed to elucidate its thermodynamic properties and biodegradation pathways.

Research Implications

The variability in substituent groups among propanol derivatives underscores the importance of structure-activity relationships. For instance:

- Ether-linked chains (as in 2-(Tetradecyloxy)propan-1-OL) may prioritize environmental or metabolic degradation over industrial utility.

- Amino-functionalized analogs are better suited for stable formulations, such as personal care products or drug synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。